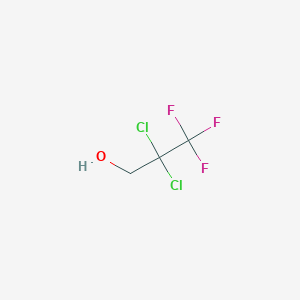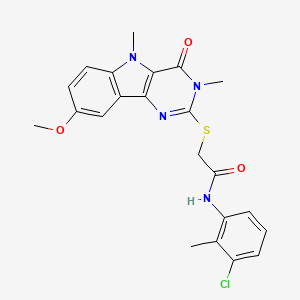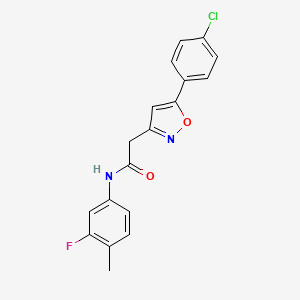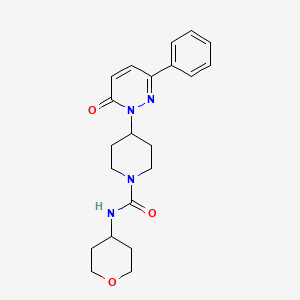
N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound N-(4-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis and characterization. For instance, Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, which involved a series of reactions starting with 2-cyano acetamide and 1,4-dithiane-2,5-diol (Talupur, Satheesh, & Chandrasekhar, 2021). Moreover, Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including thiophene-2-carboxamides with selenium for dyeing polyester fibers, demonstrating the diverse applications of these compounds in materials science (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Biological Activity
Thiophene-2-carboxamide derivatives are notable for their biological activities. Sowmya et al. (2018) prepared a variety of thiophene-2-carboxamides exhibiting antimicrobial activity, highlighting the pharmaceutical potential of these compounds (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018). In another study, Paul et al. (2013) investigated the reactions of diphenacyl sulfide under Gewald conditions, leading to the formation of thioamide, a compound structurally related to this compound (Paul, Sathishkumar, Anuba, & Muthusubramanian, 2013).
Antimicrobial and Anticancer Properties
Several studies have shown that derivatives of this compound possess antimicrobial and anticancer properties. Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives with promising inhibitory activity against several cell lines, especially those products that contain thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021). Additionally, Zykova et al. (2018) synthesized a series of 2-aminopyrrole derivatives, including N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides, which exhibited significant radical-binding activity and cytotoxic activity against various cell lines (Zykova, Igidov, Zakhmatov, Kiselev, Galembikova, Khusnutdinov, Dunaev, Boichuk, Chernov, & Rodin, 2018).
Properties
IUPAC Name |
N-[4-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c29-23(15-21-17-32-25(27-21)28-24(30)20-12-14-31-16-20)26-13-11-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,12,14,16-17,22H,11,13,15H2,(H,26,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNAJRJDNPFZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)



![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)



